molecular formula C6H6NO5P B12556190 4-Pyridinecarboxylic acid, 2-phosphono- CAS No. 145432-85-5

4-Pyridinecarboxylic acid, 2-phosphono-

Cat. No.: B12556190
CAS No.: 145432-85-5
M. Wt: 203.09 g/mol
InChI Key: ZMCAINOXOYYNQO-UHFFFAOYSA-N
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Description

4-Pyridinecarboxylic acid (CAS 55-22-1), also known as isonicotinic acid, is a pyridine derivative with a carboxylic acid group at the 4-position of the aromatic ring. Its molecular formula is C₆H₅NO₂, and it is structurally characterized by the nitrogen atom at position 1 and the carboxyl group at position 4 . This compound is a key intermediate in pharmaceuticals, notably in the synthesis of the antitubercular drug isoniazid (4-pyridinecarboxylic acid hydrazide, CAS 54-85-3) . Its physicochemical properties, such as a melting point of ~245°C and moderate water solubility (0.52 g/100 mL), distinguish it from other pyridinecarboxylic acid isomers .

Properties

CAS No.

145432-85-5

Molecular Formula

C6H6NO5P

Molecular Weight

203.09 g/mol

IUPAC Name

2-phosphonopyridine-4-carboxylic acid

InChI

InChI=1S/C6H6NO5P/c8-6(9)4-1-2-7-5(3-4)13(10,11)12/h1-3H,(H,8,9)(H2,10,11,12)

InChI Key

ZMCAINOXOYYNQO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)O)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-pyridinecarboxylic acid, 2-phosphono- typically involves the functionalization of pyridine derivatives. One common method involves the reaction of pyridine-4-carboxylic acid with phosphorous reagents under controlled conditions. The reaction conditions often include the use of solvents such as water or organic solvents, and the process may require heating or the use of catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridinecarboxylic acid, 2-phosphono- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols or other reduced derivatives .

Mechanism of Action

The mechanism of action of 4-pyridinecarboxylic acid, 2-phosphono- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Pyridinecarboxylic Acid Isomers

The positional isomers of pyridinecarboxylic acid differ in the location of the carboxyl group, leading to distinct properties:

Compound Systematic Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Water Solubility (g/100 mL) Key Applications
2-Pyridinecarboxylic acid Picolinic acid C₆H₅NO₂ 123.11 136–138 0.43 Metal chelation, biology
3-Pyridinecarboxylic acid Nicotinic acid (Niacin) C₆H₅NO₂ 123.11 236–239 1.6 Vitamin B3, nutrition
4-Pyridinecarboxylic acid Isonicotinic acid C₆H₅NO₂ 123.11 ~245 0.52 Pharmaceuticals, MOFs

Key Observations :

  • Solubility : Nicotinic acid (3-isomer) exhibits higher water solubility due to hydrogen-bonding interactions facilitated by the carboxyl group’s proximity to the nitrogen atom .
  • Thermal Stability : The 4-isomer has the highest melting point, likely due to stronger intermolecular interactions in the solid state .

Pyridinedicarboxylic Acids

Di-carboxylic derivatives introduce additional functional groups, altering reactivity and applications:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Water Solubility
2,3-Pyridinedicarboxylic acid C₇H₅NO₄ 167.12 188–190 (dec.) 0.56 g/100 mL
2,5-Pyridinedicarboxylic acid C₇H₅NO₄ 167.12 256 (dec.) Soluble in hot acid
2,6-Pyridinedicarboxylic acid C₇H₅NO₄ 167.12 248–250 (dec.) Slightly soluble

Comparison :

  • Acidity: Di-carboxylic acids are stronger acids than mono-carboxylic derivatives due to multiple deprotonation sites.
  • Applications : Used in coordination chemistry (e.g., metal-organic frameworks) and as corrosion inhibitors .

Antioxidant Activity of Organotin Derivatives

A study comparing organotin(IV) complexes of pyridinecarboxylic acids revealed:

  • 4-Pyridinecarboxylate diphenyltin derivative (Compound 5) : Exhibited DPPH radical scavenging activity comparable to vitamin C at 20 μg/mL .
  • 3-Pyridinecarboxylate derivative (Compound 8) : Showed superior ferric-reducing antioxidant power (FRAP), attributed to electronic effects of the carboxyl group’s position .

SAR Insights :

  • The 4-isomer favors radical scavenging, while the 3-isomer enhances electron-donating capacity, highlighting positional effects on mechanism-specific activity .

Pharmacological Relevance

  • Isoniazid (4-pyridinecarboxylic acid hydrazide) : A frontline antitubercular drug, demonstrating the 4-isomer’s utility in medicinal chemistry. Its hydrazide moiety enhances bioavailability and target specificity .
  • 2-Pyridinecarboxylic acid derivatives : Used in agrochemicals (e.g., ’s 4,5-dichloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) derivative), emphasizing the role of halogenation in pesticidal activity .

Metal-Organic Frameworks (MOFs)

4-Pyridinecarboxylic acid serves as a ligand in MOFs (e.g., MIL-88B), where its carboxyl and pyridyl groups enable versatile coordination modes . Comparatively, 2-pyridinecarboxylic acid is less commonly used due to steric hindrance from the adjacent carboxyl group.

Chromatographic Separation

The three pyridinecarboxylic acid isomers are separable via HPLC using a Primesep 100 column, with retention times influenced by hydrophobicity differences (nicotinic acid > isonicotinic acid > picolinic acid) .

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